molecular formula C16H25N3O2 B6421308 1-(2-Methoxyphenyl)-3-(2-(piperidin-1-yl)propyl)urea CAS No. 941953-92-0

1-(2-Methoxyphenyl)-3-(2-(piperidin-1-yl)propyl)urea

Cat. No.: B6421308
CAS No.: 941953-92-0
M. Wt: 291.39 g/mol
InChI Key: DLHFUVPVQJMNGP-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-3-(2-(piperidin-1-yl)propyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyphenyl group and a piperidinylpropyl moiety connected through a urea linkage. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 1-(2-Methoxyphenyl)-3-(2-(piperidin-1-yl)propyl)urea typically involves the reaction of 2-methoxyaniline with 1-(2-chloroethyl)piperidine in the presence of a base, followed by the addition of an isocyanate to form the urea linkage. The reaction conditions often include solvents such as dichloromethane or tetrahydrofuran, and the process is usually carried out under reflux conditions to ensure complete reaction.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to enhance efficiency and yield.

Chemical Reactions Analysis

1-(2-Methoxyphenyl)-3-(2-(piperidin-1-yl)propyl)urea undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The urea linkage can be reduced to form corresponding amines.

    Substitution: The piperidinyl group can undergo nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Methoxyphenyl)-3-(2-(piperidin-1-yl)propyl)urea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Studies have explored its potential as a ligand for various biological targets.

    Medicine: Research is ongoing to investigate its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-3-(2-(piperidin-1-yl)propyl)urea involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxyphenyl group may facilitate binding to aromatic residues in the target protein, while the piperidinylpropyl moiety can enhance the compound’s overall affinity and selectivity. The urea linkage plays a crucial role in maintaining the structural integrity of the molecule, allowing it to exert its effects through specific pathways.

Comparison with Similar Compounds

1-(2-Methoxyphenyl)-3-(2-(piperidin-1-yl)propyl)urea can be compared to other similar compounds, such as:

    1-(2-Hydroxyphenyl)-3-(2-(piperidin-1-yl)propyl)urea: This compound has a hydroxyl group instead of a methoxy group, which can affect its reactivity and binding properties.

    1-(2-Methoxyphenyl)-3-(2-(morpholin-4-yl)propyl)urea: The piperidinyl group is replaced with a morpholinyl group, which can influence the compound’s pharmacokinetic and pharmacodynamic profiles.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are not observed in its analogs.

Properties

IUPAC Name

1-(2-methoxyphenyl)-3-(2-piperidin-1-ylpropyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c1-13(19-10-6-3-7-11-19)12-17-16(20)18-14-8-4-5-9-15(14)21-2/h4-5,8-9,13H,3,6-7,10-12H2,1-2H3,(H2,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLHFUVPVQJMNGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NC1=CC=CC=C1OC)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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